molecular formula C18H22N2O2S B2777584 1-(2-(2-hydroxyethoxy)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 685551-24-0

1-(2-(2-hydroxyethoxy)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B2777584
CAS No.: 685551-24-0
M. Wt: 330.45
InChI Key: SVIYHQJJDFPFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(2-hydroxyethoxy)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is an organic compound with a complex structure that includes a quinazoline ring, a phenyl group, and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-hydroxyethoxy)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

For industrial production, the process is scaled up, and optimization of reaction conditions is crucial. This includes the use of continuous flow reactors and advanced purification techniques to achieve high-purity products. The industrial methods also focus on cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-hydroxyethoxy)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .

Scientific Research Applications

1-(2-(2-hydroxyethoxy)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(2-(2-hydroxyethoxy)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinazoline ring can bind to active sites, while the thione group can participate in redox reactions, influencing cellular pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(2-hydroxyethoxy)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(2-hydroxyethoxy)ethyl]-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c21-11-13-22-12-10-20-16-9-5-4-8-15(16)18(23)19-17(20)14-6-2-1-3-7-14/h1-3,6-7,21H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIYHQJJDFPFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(N2CCOCCO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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